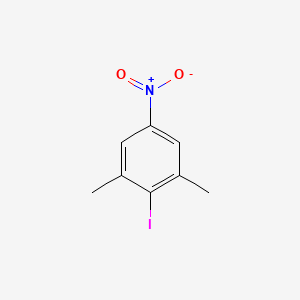

2-Iodo-1,3-dimethyl-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ヨード-1,3-ジメチル-5-ニトロベンゼンは、ベンゼン環にヨウ素、メチル、ニトロ官能基が結合した芳香族化合物です。

製法

合成経路および反応条件

2-ヨード-1,3-ジメチル-5-ニトロベンゼンの合成は、通常、求電子置換反応を伴います。一般的な方法の1つは、1,3-ジメチルベンゼン(m-キシレン)のニトロ化に続いてヨウ素化を行うことです。ニトロ化プロセスは、濃硝酸と濃硫酸の混合物でm-キシレンを処理することにより、メタ位にニトロ基を導入します。 次に、ヨウ素化ステップは、ヨウ素と適切な酸化剤(硝酸や過酸化水素など)を使用して行うことができ、メチル基に対してオルト位にヨウ素原子を導入します .

工業生産方法

2-ヨード-1,3-ジメチル-5-ニトロベンゼンの工業生産は、同様の合成経路をより大規模に行う場合があります。このプロセスは、収量と純度が最適化され、しばしば連続フロー反応器と高度な精製技術を使用して、化合物の効率的な生産を確保します。

化学反応解析

反応の種類

2-ヨード-1,3-ジメチル-5-ニトロベンゼンは、次のようなさまざまな化学反応を受けることができます。

置換反応: ヨウ素原子は、置換反応で他の求核剤と置き換えることができます。

還元反応: ニトロ基は、触媒の存在下での水素ガスや金属水素化物などの還元剤を使用してアミノ基に還元できます。

酸化反応: メチル基は、過マンガン酸カリウムなどの強力な酸化剤を使用してカルボン酸に酸化できます。

一般的な試薬と条件

置換: 銅触媒反応では、フェノールまたはチオフェノールを使用して、ヨウ素原子をフェノキシ基またはチオフェニル基と置き換えることができます.

還元: 触媒的水素化または水素化リチウムアルミニウムなどの金属水素化物は、ニトロ基をアミノ基に還元できます。

酸化: 過マンガン酸カリウムまたは三酸化クロムは、メチル基をカルボン酸に酸化できます。

主な生成物

置換: 1,3-ジメチル-5-フェノキシベンゼンまたは1,3-ジメチル-5-チオフェニルベンゼン。

還元: 2-ヨード-1,3-ジメチル-5-アミノベンゼン。

酸化: 2-ヨード-1,3-ジメチル-5-ニトロ安息香酸。

科学研究への応用

2-ヨード-1,3-ジメチル-5-ニトロベンゼンは、科学研究でいくつかの用途があります。

有機合成: より複雑な有機分子の合成の中間体として役立ちます。

医薬品: 特定の酵素や受容体を標的とした新しい薬剤の開発に使用できます。

材料科学: 独自の電子特性や光学特性を持つ新規材料の合成に使用できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,3-dimethyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) followed by iodination. The nitration process involves treating m-xylene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position. Subsequently, the iodination step can be carried out using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, to introduce the iodine atom at the ortho position relative to the methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

化学反応の分析

Types of Reactions

2-Iodo-1,3-dimethyl-5-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Copper-catalyzed reactions with phenol or thiophenol can replace the iodine atom with phenoxy or thiophenyl groups.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce the nitro group to an amino group.

Oxidation: Potassium permanganate or chromium trioxide can oxidize the methyl groups to carboxylic acids.

Major Products

Substitution: 1,3-Dimethyl-5-phenoxybenzene or 1,3-dimethyl-5-thiophenylbenzene.

Reduction: 2-Iodo-1,3-dimethyl-5-aminobenzene.

Oxidation: 2-Iodo-1,3-dimethyl-5-nitrobenzoic acid.

科学的研究の応用

2-Iodo-1,3-dimethyl-5-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

作用機序

2-ヨード-1,3-ジメチル-5-ニトロベンゼンの化学反応における作用機序は、通常、ニトロ基の電子求引効果によるベンゼン環の活性化を伴います。これにより、環は求核攻撃を受けやすくなり、置換反応が促進されます。 ヨウ素原子は、ハロゲン結合にも参加することができ、さまざまな反応における化合物の反応性と選択性に影響を与えます .

類似化合物の比較

類似化合物

1-ヨード-3,5-ジメチルベンゼン: ニトロ基がないため、求電子置換反応では反応性が低くなります。

1-ヨード-2-ニトロベンゼン: 置換パターンが異なるため、反応性と用途が異なります。

1,3-ジメチル-5-ニトロベンゼン: ヨウ素原子がないため、ハロゲン結合と置換反応における反応性に影響を与えます

ユニークさ

2-ヨード-1,3-ジメチル-5-ニトロベンゼンは、ベンゼン環にヨウ素基とニトロ基が組み合わされているため、ユニークです。

類似化合物との比較

Similar Compounds

1-Iodo-3,5-dimethylbenzene: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.

1-Iodo-2-nitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.

1,3-Dimethyl-5-nitrobenzene: Lacks the iodine atom, which influences its reactivity in halogen bonding and substitution reactions

Uniqueness

2-Iodo-1,3-dimethyl-5-nitrobenzene is unique due to the combination of the iodine and nitro groups on the benzene ring

特性

分子式 |

C8H8INO2 |

|---|---|

分子量 |

277.06 g/mol |

IUPAC名 |

2-iodo-1,3-dimethyl-5-nitrobenzene |

InChI |

InChI=1S/C8H8INO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 |

InChIキー |

GFVICZPRNZFVFH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1I)C)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。